molecular formula C18H17ClN2O4S2 B2390326 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-35-8

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2390326
CAS RN: 941902-35-8
M. Wt: 424.91
InChI Key: DRWPIVYBQAJYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C18H17ClN2O4S2 and its molecular weight is 424.91. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization Inhibition

The compound has been investigated for its ability to inhibit tubulin polymerization. Tubulin is a protein essential for cell division, and its polymerization is crucial for forming microtubules. By disrupting this process, compounds like N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can potentially hinder cancer cell growth .

Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116). Compound 24 showed promising efficacy against breast cancer cells, while compound 33 was most active against colon cancer subtypes. These findings suggest potential applications in cancer therapy .

Cell Cycle Arrest

Compounds 24 and 33 induce cell cycle arrest at the G2/M phase in a dose-dependent manner. By targeting tubulin polymerization, they disrupt the cell cycle progression, providing a mechanism for their anticancer effects .

Selectivity Index

The selectivity index of compounds 24 and 33 indicates their specificity for breast and colon cancer subtypes, respectively. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Molecular Docking

Molecular docking studies suggest that N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide binds to the colchicine-binding site of tubulin. Understanding the binding interactions can guide further drug development efforts .

Building Blocks for Medicinal Chemistry

Beyond its specific applications, this compound serves as a valuable building block for medicinal chemistry. Researchers can modify its structure to create derivatives with enhanced properties or selectivity .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-11-14(19)7-8-15-17(11)21-18(26-15)20-16(22)9-10-27(23,24)13-5-3-12(25-2)4-6-13/h3-8H,9-10H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWPIVYBQAJYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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